molecular formula C20H21F3N4O2 B2916294 ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860785-58-6

ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2916294
CAS No.: 860785-58-6
M. Wt: 406.409
InChI Key: JZCLRYFFVANQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in antiviral and kinase inhibition studies. The structure features a 1-ethyl group, a 3-methyl substituent, a 4-{[4-(trifluoromethyl)benzyl]amino} moiety, and an ethyl ester at position 5.

Properties

IUPAC Name

ethyl 1-ethyl-3-methyl-4-[[4-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2/c1-4-27-18-16(12(3)26-27)17(15(11-25-18)19(28)29-5-2)24-10-13-6-8-14(9-7-13)20(21,22)23/h6-9,11H,4-5,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCLRYFFVANQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C(=C2C(=N1)C)NCC3=CC=C(C=C3)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a synthetic compound within the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyrazolo[3,4-b]pyridine Core : This heterocyclic structure is associated with various pharmacological effects.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioactivity.
  • Ethyl and Benzyl Substituents : These groups may influence receptor binding and selectivity.

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit multiple modes of action:

  • Inhibition of Kinases : Many pyrazolo[3,4-b]pyridines act as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against CDK2 and CDK9, indicating potent inhibitory effects .
  • Antiproliferative Activity : Studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines, such as HeLa and A375. The inhibition is often linked to the induction of apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities associated with similar pyrazolo[3,4-b]pyridine derivatives:

Activity IC50 (µM) Cell Line Reference
CDK2 Inhibition0.36Various Tumor Lines
CDK9 Inhibition1.8Various Tumor Lines
Antiproliferative ActivityVariesHeLa, HCT116, A375
Kinase Inhibition (General)VariesVarious

Case Studies

Several studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridines:

  • Case Study 1 : A derivative with a similar structure was evaluated for its ability to inhibit tumor growth in xenograft models. Results showed significant tumor regression compared to controls, supporting its potential as an anticancer agent .
  • Case Study 2 : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a mechanism that could be exploited for cancer therapy .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between the target compound and key analogs:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Reference
Ethyl 1-ethyl-3-methyl-4-{[4-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Et, 3-Me, 4-{[4-(CF₃)benzyl]amino}, 5-COOEt Not provided Trifluoromethyl, ethyl ester Target Compound
Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Compound 5) 1-Ph, 4-PhNH, 5-COOEt Not provided Phenylamino, ethyl ester
Ethyl 1-methyl-4-(phenethylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Me, 4-(phenethylamino), 5-COOEt 324.38 Phenethylamino, ethyl ester
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (16l) 1-Me, 3-(4-Cl-Ph), 4-SMe, 6-Ph, 5-COOEt Not provided Chlorophenyl, methylthio, ester

Key Observations :

  • Methylthio (16l) and chlorophenyl (16l) substituents in analogs may influence electronic properties and metabolic stability compared to the target’s trifluoromethylbenzyl group .

Comparison :

  • The trifluoromethylbenzylamino group in the target compound likely requires specialized coupling reagents or conditions compared to phenylamino or phenethylamino derivatives.
  • TFA-catalyzed reactions are common across analogs, suggesting similar acid-mediated cyclization mechanisms .

Key Observations :

  • The trifluoromethyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.